N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylsulfonylmethyl)benzamide
Description
N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide is a complex organic compound featuring a spirocyclic structure. Spirocyclic compounds are characterized by a unique three-dimensional arrangement where two rings are connected through a single atom, enhancing their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .
Properties
IUPAC Name |
N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-ylsulfonylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-21-19(23)16-8-6-15(7-9-16)13-26(24,25)22-12-17-4-2-3-5-18(17)20(14-22)10-11-20/h2-9H,10-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBFJVRHGURLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)CS(=O)(=O)N2CC3=CC=CC=C3C4(C2)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide involves multiple steps, typically starting with the formation of the spirocyclic core. One common method includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding spiro[cyclopropane-1,9’-fluorene] with a 70% yield
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesis platforms and continuous flow chemistry to enhance yield and reproducibility. The use of high-throughput screening and optimization of reaction conditions is crucial to scale up the production while maintaining the desired stereochemistry and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like lead tetraacetate, resulting in the formation of phthalimidonitrene.
Reduction: Can be achieved using hydrogenation catalysts under mild conditions.
Substitution: Commonly involves nucleophilic substitution reactions, where the sulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Lead tetraacetate at temperatures ranging from -30 to -20°C.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide has significant applications in scientific research, particularly in:
Mechanism of Action
The mechanism of action of N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
Spirocyclic oxindoles: Widely studied for their medicinal chemistry applications.
N-spiro ammonium bromides: Evaluated for their bacteriostatic and bactericidal properties.
Uniqueness
N-methyl-4-(spiro[1,3-dihydroisoquinoline-4,1’-cyclopropane]-2-ylsulfonylmethyl)benzamide stands out due to its unique combination of a spirocyclic core with sulfonylmethyl and benzamide functionalities, offering a distinct set of physicochemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
